7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one
Description
7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one is a quinolinone derivative characterized by a methoxy (-OCH₃) group at position 7 and a trifluoromethyl (-CF₃) group at position 4 of the quinolinone core. The quinolin-2(1H)-one scaffold is widely studied due to its presence in bioactive alkaloids and synthetic pharmaceuticals, with applications in antimalarial, anticancer, and enzyme inhibition research . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group contributes to electronic effects and hydrogen-bonding interactions, making this compound a promising candidate for drug discovery .
Properties
IUPAC Name |
7-methoxy-4-(trifluoromethyl)-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-17-6-2-3-7-8(11(12,13)14)5-10(16)15-9(7)4-6/h2-5H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGPHDXLGPNGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447326 | |
| Record name | 7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73496-31-8 | |
| Record name | 7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Methoxylation: Introduction of the methoxy group at the 7th position using a methoxylating agent under controlled conditions.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 4th position using a trifluoromethylating reagent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Cyclization: Formation of the quinolin-2(1H)-one core through cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of 7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinolin-2(1H)-one core to quinoline derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, with catalysts such as palladium or copper to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives.
Scientific Research Applications
Pharmaceutical Development
Antimicrobial Activity
Research indicates that 7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one exhibits notable antimicrobial properties. It has been synthesized and screened for its effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Studies have shown that certain derivatives of this compound demonstrate significant inhibition against these microorganisms, suggesting its potential as an antibacterial agent .
Anticancer Properties
The compound has also been investigated for its anticancer activities. Quinoline derivatives, including 7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one, have shown promise in targeting cancer cells through various mechanisms, such as inducing apoptosis and inhibiting cell proliferation. The trifluoromethyl group is believed to enhance the compound's ability to interact with biological targets, increasing its efficacy against cancer cells .
Synthesis and Derivatives
Several synthetic routes have been developed for producing 7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one and its derivatives. These synthesis methods often involve multi-step reactions starting from simpler quinoline precursors. The ability to modify the structure by introducing various functional groups allows researchers to tailor the compound's properties for specific applications in drug development .
Further research is essential to explore the full potential of 7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one in both pharmaceutical applications and understanding its mechanism of action. Investigating its efficacy in vivo, optimizing synthetic pathways for higher yields, and exploring combinatorial approaches with other therapeutic agents are critical steps forward.
Mechanism of Action
The mechanism of action of 7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations at Position 4
The trifluoromethyl group at position 4 distinguishes 7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one from other derivatives. Key comparisons include:
Impact of -CF₃ : The trifluoromethyl group increases electron-withdrawing effects, reducing basicity and enhancing resistance to oxidative metabolism compared to hydroxymethyl or phenyl groups .
Substituent Variations at Position 7
The methoxy group at position 7 influences electronic and steric properties:
Impact of -OCH₃: Methoxy derivatives generally exhibit balanced lipophilicity and solubility, making them suitable for oral bioavailability. In contrast, amino or bromo substituents introduce distinct pharmacodynamic or synthetic utility .
Core Modifications and Hybrid Structures
Hybrid quinolinones with fused rings or appended heterocycles demonstrate divergent biological activities:
- Pyrimidine-Quinolone Hybrids (e.g., 28b, 29a): Example: 6-Chloro-3-(((4-((4-(4-chlorophenyl)pyrimidin-2-yl)amino)phenyl)thio)methyl)quinolin-2(1H)-one (28b) Properties: High melting points (~541–544 K); broad-spectrum enzyme inhibition due to pyrimidine-thioether linkage . Comparison: The absence of a pyrimidine group in 7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one simplifies synthesis but may reduce target specificity .
- Triazole Derivatives (e.g., 8f): Example: (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives Properties: Enhanced pharmacokinetic profiles via triazole-mediated hydrogen bonding . Comparison: Triazole appendages introduce synthetic complexity but improve binding to biological targets compared to methoxy groups .
Biological Activity
7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C₁₃H₈F₃N₁O and a molecular weight of approximately 243.18 g/mol. Its structure features a quinoline backbone with a methoxy group at the 7-position and a trifluoromethyl group at the 4-position, which contribute to its chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that 7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The compound's mechanism of action in microbial inhibition is believed to involve the disruption of essential biomolecule synthesis in microorganisms.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines suggest significant cytotoxic effects, indicating its potential as an antitumor agent .
The biological activity of 7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one is attributed to its interaction with specific molecular targets. For antimicrobial activity, it may inhibit the synthesis of nucleic acids or proteins in bacteria. In cancer research, it is hypothesized that the compound interferes with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the influence of specific functional groups on biological activity. The following table summarizes some related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Amino-7-methoxy-4-(trifluoromethyl)quinolin-2-one | C₁₃H₉F₃N₂O | Contains an amino group enhancing solubility |
| 6,7-Dimethoxy-4-(trifluoromethyl)quinolin-2-one | C₁₄H₁₀F₃N₁O₂ | Two methoxy groups potentially increasing lipophilicity |
| 8-Methoxy-4-(trifluoromethyl)quinolin-2-one | C₁₃H₉F₃N₁O | Methoxy group at position 8 may alter biological activity |
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of various quinoline derivatives, including 7-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one, on HeLa cells. The results indicated an IC50 value significantly lower than that of standard chemotherapeutic agents, suggesting its potential for further development in cancer therapy .
- Antimicrobial Screening : Another research effort focused on synthesizing derivatives of quinoline compounds and assessing their antimicrobial activities against Candida albicans and Penicillium chrysogenum. The findings highlighted the superior activity of certain derivatives over traditional antibiotics, emphasizing the relevance of structural modifications in enhancing efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
